Gardenolic acid B

Overview

Description

Gardenolic acid B is a natural compound isolated from the flowers of Gardenia jasminoides ellis . It shows promising hepatoprotective effects on nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells . It also shows significant effects on terminating early pregnancy in rats .

Synthesis Analysis

The synthesis of this compound has been studied in the context of fertility regulation . It was found that this compound is one of the active components isolated from the flowers of Gardenia jasminoides .

Molecular Structure Analysis

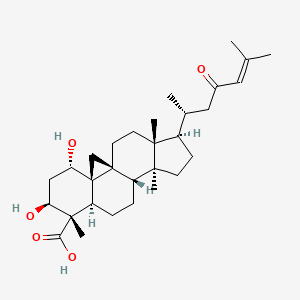

The molecular formula of this compound is C30H46O5 . Its molecular weight is 486.69 g/mol . The IUPAC name is (1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid .

Physical And Chemical Properties Analysis

This compound is a powder . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 639.8±55.0 °C at 760 mmHg . The flash point is 354.8±28.0 °C .

Scientific Research Applications

Hepatoprotective Effects

Gardenolic acid B, isolated from Kleinhovia hospita, has shown promising hepatoprotective effects. In a study by Gan et al. (2009), this compound was evaluated for its potential to protect against nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells. This finding suggests its applicability in liver health and potential therapeutic uses for liver-related conditions (Gan et al., 2009).

Neuroprotective Effects

A study by Lu et al. (2018) identified this compound among other triterpenoids isolated from the fruits of Gardenia jasminoides Ellis. These compounds, including this compound, were evaluated for their neuroprotective effects in vitro. The presence of this compound in these evaluations highlights its potential relevance in neuroprotection and neurological health research (Lu et al., 2018).

Safety and Hazards

The safety data sheet for Gardenolic acid B suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . If skin contact occurs, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do not induce vomiting . If inhaled, remove to fresh air immediately .

Future Directions

The future directions of research on Gardenolic acid B could involve further investigation into its hepatoprotective effects and its potential use in terminating early pregnancies . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action .

Mechanism of Action

Target of Action

Gardenolic Acid B has been found to have promising hepatoprotective effects on nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells . It also shows significant effects on terminating early pregnancy in rats

Mode of Action

It is known to exhibit hepatoprotective effects, suggesting it may interact with cellular targets in the liver to mitigate damage . Additionally, it has been found to terminate early pregnancy in rats, indicating a potential interaction with reproductive system targets .

Biochemical Pathways

Given its observed effects, it is likely that it interacts with pathways related to liver function and reproductive processes .

Result of Action

This compound has been observed to have hepatoprotective effects, suggesting it may help protect liver cells from damage . It also has significant effects on terminating early pregnancy in rats . These results indicate that this compound can have substantial molecular and cellular effects.

properties

IUPAC Name |

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17(2)13-19(31)14-18(3)20-9-10-27(5)21-7-8-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)12-11-26(20,27)4/h13,18,20-24,32-33H,7-12,14-16H2,1-6H3,(H,34,35)/t18-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYDGCKGPQOMOK-SESPQYOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Gardenolic acid B and where is it found?

A1: this compound is a cycloartane triterpenoid found in the fruits of the Gardenia jasminoides Ellis plant. [] It was first isolated from Gardenia jasminoides Ellis along with its structural isomer, Gardenolic acid A. [] It has also been identified in Kleinhovia hospita, a plant known for its medicinal properties. []

Q2: What are the potential medicinal applications of this compound?

A2: While research is ongoing, this compound has shown promising neuroprotective effects in vitro. [] Additionally, structurally similar cycloartane triterpenoids isolated alongside this compound from Kleinhovia hospita demonstrated hepatoprotective effects against chemically induced liver injury in human cell lines. [] Further investigation is needed to determine its specific mechanisms of action and potential therapeutic applications.

Q3: Are there any known structural differences between Gardenolic acid A and this compound?

A3: While both Gardenolic acid A and B are cycloartane triterpenoids, they differ in the position of a double bond within their structures. This difference, despite seeming minor, could potentially impact their biological activity and interactions with other molecules. [] Further research is required to fully elucidate the structure-activity relationships of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)